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Get Quote

Executive Summary: The "Mega" Advantage
In high-content screening and multiparametric flow cytometry, spectral crowding is the primary

limiting factor. Fluorescent Red Mega 500 is engineered to bypass this limitation through a

Large Stokes Shift (LSS) mechanism.

Unlike conventional fluorophores (e.g., Rhodamine or Cyanine) which possess a narrow Stokes

shift (~20–30 nm), Fluorescent Red Mega 500 exhibits a shift exceeding 100 nm. This unique

photophysical property allows researchers to excite the fluorophore with a standard 488 nm

(Blue) or 514 nm (Green) laser line while collecting emission in the Red channel (~610 nm).

Key Capability: This enables "Single-Laser, Dual-Color" multiplexing. You can simultaneously

image GFP/FITC (Ex 488 / Em 520) and Fluorescent Red Mega 500 (Ex 488-500 / Em 612)

using the same excitation source but distinct emission filters, effectively doubling the utility of

the Argon-ion laser line without cross-talk.

Physicochemical & Spectral Specifications
The following data represents the core photophysical profile of Fluorescent Red Mega 500.

These values are critical for configuring optical benches and selecting filter sets.
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Table 1: Core Spectral Data
Property Value Technical Context

Excitation Max (

)
500 nm

Optimized for 488 nm (Argon)

or 514 nm lasers.

Emission Max (

)
612 nm

Deep Red emission; distinct

from FITC/GFP (520 nm).

Stokes Shift ~112 nm

"Mega" shift prevents self-

quenching and allows spectral

separation.

Extinction Coefficient (

)
90,000 M⁻¹cm⁻¹

High molar absorptivity

indicates strong brightness

potential.

Mechanism TICT

Twisted Intramolecular Charge

Transfer (Environment

sensitive).[1]

Solubility DMSO, DMF, Water

Soluble in water, but

fluorescence intensity is

environment-dependent.

Critical Mechanism Note: Fluorescent Red Mega 500 operates via Twisted Intramolecular

Charge Transfer (TICT).[1] In highly polar solvents (like pure PBS), the excited state may

undergo non-radiative decay (low Quantum Yield). Upon binding to proteins (antibodies) or in

apolar micro-environments, the TICT state is stabilized, significantly increasing fluorescence

quantum yield. This makes the dye an excellent "Turn-On" label for bioconjugation.

Multiplexing Logic & Signal Pathway
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The primary utility of Fluorescent Red Mega 500 is its ability to sit alongside standard green

fluorophores. The diagram below illustrates the optical path logic that permits this separation.

Diagram 1: Single-Laser / Dual-Emission Optical Path
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Bandpass Filter
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Detector 1 (Green)
Signal: FITC/GFP

Detector 2 (Red)
Signal: Mega 500
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Caption: Optical configuration for simultaneous detection of FITC (Green) and Mega 500 (Red)

using a single excitation source.

Experimental Protocol: Immunofluorescence &
Optimization
To ensure high Signal-to-Noise (S/N) ratios, the staining protocol must account for the dye's

solvatochromic nature.

Phase A: Bioconjugation (If labeling primary antibodies)
Standard NHS-ester chemistry is recommended.

Buffer: Use Sodium Bicarbonate (0.1 M, pH 8.3). Avoid primary amines (Tris/Glycine).

Ratio: Target a Dye-to-Protein (D/P) ratio of 3:1 to 5:1.

Reasoning: LSS dyes are less prone to self-quenching than Fluorescein, allowing slightly

higher labeling densities, but over-labeling can still precipitate the antibody.

Purification: Gel filtration (Sephadex G-25) is mandatory to remove free dye, which can

cause high background in TICT-based probes.

Phase B: Staining Workflow (Self-Validating)
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The following workflow includes "Checkpoints" to validate the assay performance.

Block: 5% BSA or Normal Serum in PBS (1 hour).

Primary Antibody: Incubate specific primary antibody.

Secondary Antibody (Mega 500 Conjugate):

Dilution: 1:100 – 1:500 (Titration required).

Checkpoint 1 (Bleed-through Check): Prepare a "Mega 500 Only" control slide. Image this

slide in the Green Channel (525 nm).

Validation: Signal in the Green channel must be <1% of the Red channel signal. If high

green signal exists, the emission filter is too wide or the dye is degraded.

Counterstain: DAPI (Blue).

Note: DAPI (Ex 358 / Em 461) is spectrally distinct and safe to use.

Mounting (CRITICAL):

Use a hardening mounting medium (e.g., Fluoromount-G or ProLong Diamond).

Avoid glycerol-only mounts if possible, as the refractive index and polarity change can

slightly shift the emission peak or alter quantum yield due to the TICT mechanism.

Diagram 2: Validation Workflow
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Start: Staining Protocol

Prepare Single-Stain Controls
(Mega 500 Only)

Image in Green Channel
(Ex 488 / Em 525)

Is Signal Detected?

FAIL: Bleed-through detected.
Check Filter Bandwidth.

Yes (>1%)

PASS: <1% Signal.
Proceed to Multiplex.

No
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Caption: Quality Control decision tree to ensure spectral purity before multiplexing.

Troubleshooting & Limitations
Solvatochromism (Environment Sensitivity)
Because Fluorescent Red Mega 500 relies on charge transfer, its brightness can vary based

on the local environment (pH and polarity).

Symptom: Low signal despite good labeling.

Solution: Ensure the mounting media is cured. Wet mounts in PBS may show lower quantum

yield than cured mounts in specialized antifade reagents.

Photostability
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While "Mega" dyes generally offer better photostability than Fluorescein, they are not as robust

as some Rhodamine derivatives (like Alexa Fluor 594).

Mitigation: Use antifade mounting media and limit laser power during focusing.

Filter Selection
Do not use a standard "TRITC" filter set. TRITC sets usually excite at 550 nm.

Requirement: You must use a filter set that excites at ~480–500 nm but collects emission

>590 nm. If your microscope has a "Long Pass" 515 filter for GFP, the Mega 500 signal will

bleed into the GFP channel if not band-limited.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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